molecular formula C17H17N5OS B2583627 N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251625-23-6

N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2583627
CAS No.: 1251625-23-6
M. Wt: 339.42
InChI Key: RUZZIEHFWNSTOG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a fundamental heterocyclic structure prevalent in biology and pharmacology , substituted with a pyrrolidinyl group and linked via a thioacetamide bridge to a 2-cyanophenyl moiety. The presence of the pyrrolidin-1-yl group on the pyrimidine ring is a structural feature found in compounds with documented biological activity, including plant growth regulation . Furthermore, the pyrimidine scaffold is a well-known pharmacophore in compounds designed to target enzymes such as cyclin-dependent kinases (CDKs) . The primary research applications for this compound are anticipated to be in the areas of kinase inhibition studies and the development of targeted therapies. Its molecular architecture suggests potential as a key intermediate or lead compound for synthesizing novel derivatives for biological evaluation. Researchers can utilize this high-purity compound to investigate structure-activity relationships (SAR), probe cellular signaling pathways, and develop new chemical probes. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c18-10-13-5-1-2-6-14(13)21-16(23)11-24-17-9-15(19-12-20-17)22-7-3-4-8-22/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZZIEHFWNSTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidinyl group. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the introduction of the cyanophenyl group via a coupling reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thioacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been primarily investigated for its biological activity , particularly as an enzyme inhibitor . Initial studies indicate that it may possess anti-inflammatory and anticancer properties by modulating specific enzymatic pathways. The thioacetamide functional group, in conjunction with the pyrimidine and pyrrolidine moieties, contributes to its potential efficacy against various diseases.

Anticancer Activity

Research has shown that compounds with similar structures can exhibit significant cytotoxic effects against several cancer cell lines. For instance, the presence of electron-withdrawing groups in related compounds has been linked to enhanced anticancer activity. Studies have demonstrated that derivatives of pyrimidine-thiazole hybrids can inhibit cancer cell proliferation effectively, suggesting that N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide may have similar effects.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.71Apoptosis induction
Compound BHepG26.14Cell cycle arrest

Enzyme Inhibition Studies

This compound may act as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cancer and inflammation. The structural features of this compound allow it to bind effectively to the active sites of these enzymes, potentially blocking their activity and leading to therapeutic effects.

Case Studies on Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory properties of similar compounds:

  • Study on Trk Kinases : Compounds similar in structure have shown promise as inhibitors of Trk kinases, which are involved in neuronal growth and cancer progression .

Antimicrobial Properties

The compound's thioacetamide group suggests potential antimicrobial activity. Similar compounds have been documented for their effectiveness against multidrug-resistant bacterial strains and certain fungi, indicating that this compound may also exhibit such properties.

Antimicrobial Activity Studies

Research into thiazole and pyrimidine derivatives indicates a trend towards increased antimicrobial efficacy with structural modifications:

Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its multifaceted applications in medicinal chemistry, particularly as an enzyme inhibitor and potential anticancer agent. Ongoing studies are essential to fully elucidate its biological mechanisms and optimize its therapeutic applications.

Future research should focus on:

  • Conducting detailed structure–activity relationship (SAR) studies to refine its efficacy.
  • Exploring its pharmacokinetics and bioavailability.
  • Investigating its safety profile in preclinical models.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis likely follows methods similar to , involving alkylation of pyrimidine-thiols with chloroacetamides. However, analogs like 4a achieve higher yields (90.2%) due to optimized reaction conditions (e.g., triethylamine catalysis in acetonitrile) , whereas compounds with bulky aryl groups (e.g., 2f , 2g ) show lower yields (~20%) due to steric hindrance .
  • Substituent Effects : The pyrrolidine group in the target compound may enhance solubility compared to aromatic substituents (e.g., naphthalen-1-yl in 2f–2h ). Conversely, electron-withdrawing groups like chlorine or fluorine in analogs 2g and 2h could improve metabolic stability .

Research Findings and Implications

Synthetic Optimization : High-yield routes (e.g., 4a at 90.2%) suggest that polar aprotic solvents (acetonitrile) and tertiary amine bases (triethylamine) improve reaction efficiency for acetamide-pyrimidine hybrids .

Structure-Activity Relationships (SAR): Bulky substituents (e.g., naphthalen-1-yl) reduce yields but may enhance target binding through π-π interactions . Electron-deficient aryl groups (e.g., 2-cyanophenyl) could improve oxidative stability compared to electron-rich analogs .

Unresolved Questions: The biological activity and ADMET profile of the target compound remain uncharacterized.

Biological Activity

N-(2-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound with potential biological activity that is currently under investigation. This article explores its structure, synthesis, and biological effects, particularly focusing on its potential therapeutic applications in medicinal chemistry.

Structural Overview

The compound features a complex structure composed of several functional groups:

  • Cyanophenyl Group : Contributes to the compound's electronic properties.
  • Pyrrolidinyl Moiety : Enhances interaction with biological targets.
  • Thioacetamide Functional Group : Implicated in various biochemical reactions.

This unique combination may influence the compound's biological activity and interactions with molecular targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the Pyrimidine Ring : Initial formation of the pyrimidine structure.
  • Introduction of the Pyrrolidinyl Group : Achieved through nucleophilic substitution.
  • Attachment of the Thioacetamide Moiety : Incorporation via further chemical reactions.
  • Final Coupling Reaction : Introduction of the cyanophenyl group.

Enzymatic Inhibition

Initial studies suggest that this compound may act as an inhibitor in various enzymatic pathways, potentially offering:

  • Anti-inflammatory Properties : By modulating inflammatory pathways.
  • Anticancer Effects : Through inhibition of key enzymes involved in tumor growth.

The compound's mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity and affecting cellular pathways.

Case Studies and Research Findings

Recent research has highlighted several aspects of the compound's biological activity:

  • Inhibition of Lactate Dehydrogenase A (LDHA) :
    • A related compound demonstrated significant inhibitory potency against LDHA with an IC50 value of 1.24 μM, suggesting potential for anticancer applications .
  • Cytotoxicity Assays :
    • Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, indicating a possible lead for developing new anticancer drugs .
  • Antimicrobial Activity :
    • Preliminary data indicate that modifications in similar compounds can enhance antibacterial and antifungal activities, suggesting that this compound may also exhibit such properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-cyanophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamideDioxopyrrolidine instead of pyrimidineDifferent pharmacological profile
N-(2-cyanophenyl)-2-(piperazin-1-yl)acetamidePiperazine ringDistinct interactions with receptors
N-(4-cyanophenyl)-2-thioacetamideSimilar thioacetamide backboneVaries in aromatic substitution pattern

This compound stands out due to its specific combination of structural features, which may enhance its interactions with biological targets compared to other compounds.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during coupling steps to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Use column chromatography or recrystallization to isolate the final product, monitored by TLC .

How can computational methods like molecular docking predict the biological targets of this compound?

Advanced
Molecular docking can elucidate interactions between the compound and potential biological targets:

  • Target selection : Prioritize kinases or receptors with conserved binding pockets (e.g., TRK inhibitors, as in structurally related compounds ).
  • Docking workflow :
    • Protein preparation : Retrieve target structures (e.g., from PDB) and optimize protonation states.
    • Ligand parameterization : Assign partial charges and torsional flexibility to the compound.
    • Pose scoring : Use scoring functions (e.g., AutoDock Vina) to rank binding affinities .
  • Validation : Compare predicted binding modes with experimental SAR data from pyrimidine-thioacetamide analogs .

What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

Q. Basic

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pyrrolidinyl protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm cyano (δ ~115 ppm) and thioacetamide carbonyl (δ ~170 ppm) groups .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of pyrrolidine) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

What strategies resolve contradictions in biological activity data across studies for thioacetamide derivatives?

Q. Advanced

  • Mechanistic profiling : Use kinase inhibition assays or cellular viability tests to compare activity across cell lines (e.g., colon cancer vs. normal cells) .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to identify off-target effects .
  • Data normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) using positive controls (e.g., staurosporine for kinase inhibition) .

What stability considerations are critical for storing and handling this compound?

Q. Basic

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether linkage .
  • Moisture control : Use desiccants during storage; the cyano group may hydrolyze under high humidity .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .

How can SAR studies guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced

  • Core modifications :
    • Replace pyrrolidine with piperidine to alter steric bulk and improve target selectivity .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance metabolic stability .
  • Functional group analysis :
    • Thioacetamide linker : Optimize length (e.g., ethylene vs. propylene spacers) for binding pocket compatibility .
    • Cyanophenyl group : Explore halogen substitution (e.g., -Cl, -Br) to modulate lipophilicity .

What common impurities arise during synthesis, and how are they identified and removed?

Q. Basic

  • By-products :
    • Unreacted starting materials (e.g., 6-(pyrrolidin-1-yl)pyrimidin-4-amine) detected via TLC (Rf ~0.3 in ethyl acetate/hexane) .
    • Oxidation products (e.g., sulfoxide derivatives) identified by HRMS (+16 Da) .
  • Purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) .

What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?

Q. Advanced

  • In vitro :
    • Caco-2 assays : Assess intestinal permeability .
    • Microsomal stability : Use liver microsomes to estimate metabolic clearance .
  • In vivo :
    • Rodent models : Measure oral bioavailability and half-life via LC-MS/MS plasma analysis .
    • Toxicology : Conduct acute toxicity studies in zebrafish to prioritize candidates for further development .

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